molecular formula C13H18INO B8160118 1-(2-(4-Iodo-2-methylphenoxy)ethyl)pyrrolidine

1-(2-(4-Iodo-2-methylphenoxy)ethyl)pyrrolidine

Cat. No.: B8160118
M. Wt: 331.19 g/mol
InChI Key: LKMIQGFLEGKJCI-UHFFFAOYSA-N
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Description

1-(2-(4-Iodo-2-methylphenoxy)ethyl)pyrrolidine is a synthetic organic compound characterized by the presence of a pyrrolidine ring attached to an ethyl chain, which is further connected to a phenoxy group substituted with iodine and a methyl group

Preparation Methods

The synthesis of 1-(2-(4-Iodo-2-methylphenoxy)ethyl)pyrrolidine typically involves a multi-step process:

    Formation of the Phenoxy Intermediate: The initial step involves the iodination of 2-methylphenol to produce 4-iodo-2-methylphenol.

    Etherification: The 4-iodo-2-methylphenol is then reacted with 2-chloroethylamine under basic conditions to form 2-(4-iodo-2-methylphenoxy)ethylamine.

    Cyclization: The final step involves the cyclization of 2-(4-iodo-2-methylphenoxy)ethylamine with a suitable reagent to form the pyrrolidine ring, resulting in the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-(2-(4-Iodo-2-methylphenoxy)ethyl)pyrrolidine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride.

Mechanism of Action

The mechanism of action of 1-(2-(4-Iodo-2-methylphenoxy)ethyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the iodine atom and the pyrrolidine ring can influence the binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to therapeutic effects .

Comparison with Similar Compounds

1-(2-(4-Iodo-2-methylphenoxy)ethyl)pyrrolidine can be compared with other pyrrolidine derivatives and phenoxyethyl compounds:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[2-(4-iodo-2-methylphenoxy)ethyl]pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18INO/c1-11-10-12(14)4-5-13(11)16-9-8-15-6-2-3-7-15/h4-5,10H,2-3,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKMIQGFLEGKJCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)I)OCCN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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